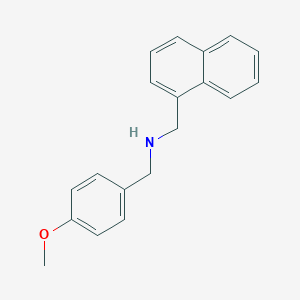

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML133-Hydrochlorid beinhaltet die Reaktion von 1-Naphthylmethylamin mit 4-Methoxybenzylchlorid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol bei Raumtemperatur durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für ML133-Hydrochlorid nicht allgemein dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen und Verwendung von Reagenzien und Geräten in Industriequalität vergrößert werden. Die wichtigsten Schritte beinhalten die sorgfältige Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML133-Hydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Methoxygruppe und der Aminogruppe hauptsächlich Substitutionsreaktionen . Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen katalysiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide, Acylchloride und Sulfonylchloride.

Oxidations- und Reduktionsreaktionen: Weniger häufig kann ML133-Hydrochlorid unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen mit Alkylhalogeniden N-alkylierte Derivate von ML133-Hydrochlorid ergeben .

Wissenschaftliche Forschungsanwendungen

ML133-Hydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin .

Wirkmechanismus

ML133-Hydrochlorid übt seine Wirkung aus, indem es selektiv die Kir2-Familie von inward rectifier Kaliumkanälen hemmt . Die Verbindung bindet an die Kanalpore und blockiert den Fluss von Kaliumionen, wodurch die Membranerregbarkeit und die zelluläre Signalübertragung moduliert werden . Diese selektive Hemmung wird durch spezifische Wechselwirkungen mit Aminosäureresten innerhalb der Kanalpore erreicht .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has indicated that derivatives of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine exhibit notable antioxidant properties. For instance, compounds synthesized with similar structural motifs have shown DPPH radical scavenging activity higher than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells, showing greater cytotoxicity towards U-87 cells. This positions this compound as a candidate for further development in cancer therapeutics .

Potassium Channel Inhibition

This compound has been identified as a selective inhibitor of the Kir2 family of inward rectifier potassium channels. This inhibition is crucial for understanding cardiac and neurological functions, making it valuable for pharmacological studies related to ion channel modulation .

Material Science Applications

The compound's unique structure allows for its use in the development of advanced materials. Its ability to interact with various biomolecules suggests potential applications in drug delivery systems and nanotechnology.

Case Study 1: Synthesis and Antioxidant Testing

A study focused on synthesizing derivatives of this compound through a one-pot reaction involving methanol at elevated temperatures. The synthesized compounds were subjected to antioxidant assays using the DPPH method, revealing significant scavenging activity compared to standard antioxidants .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of synthesized derivatives against U-87 and MDA-MB-231 cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, suggesting their potential as lead compounds in cancer treatment .

Wirkmechanismus

ML133 hydrochloride exerts its effects by selectively inhibiting the Kir2 family of inward rectifier potassium channels . The compound binds to the channel pore, blocking the flow of potassium ions and thereby modulating membrane excitability and cellular signaling . This selective inhibition is achieved through specific interactions with amino acid residues within the channel pore .

Vergleich Mit ähnlichen Verbindungen

ML133-Hydrochlorid ist einzigartig in seiner hohen Selektivität für Kir2-Kanäle im Vergleich zu anderen ähnlichen Verbindungen . Einige ähnliche Verbindungen sind:

Tertiapin-Q: Ein Peptidinhibitor von Kir-Kanälen, der im Vergleich zu ML133-Hydrochlorid ein breiteres Hemmungsspektrum aufweist.

ML133-Hydrochlorid zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Kaliumkanalforschung macht .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFYKGIODMXYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354770 | |

| Record name | N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185669-79-8 | |

| Record name | N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.